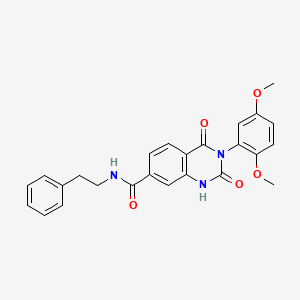

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-N-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic tetrahydroquinazoline derivative characterized by a 2,5-dimethoxyphenyl substituent at position 3 of the quinazoline core and a phenethyl group attached to the carboxamide nitrogen. Its molecular structure (C₂₅H₂₃N₃O₅) confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.2) and a molecular weight of 453.47 g/mol. The compound’s design integrates methoxy groups to enhance electronic interactions with biological targets, while the phenethyl chain may improve membrane permeability.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-32-18-9-11-22(33-2)21(15-18)28-24(30)19-10-8-17(14-20(19)27-25(28)31)23(29)26-13-12-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSOLQNSGFSPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-[3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine, have been shown to target dihydrofolate reductase. This enzyme plays a crucial role in the synthesis of nucleotides and is a common target for antimicrobial and anticancer drugs.

Mode of Action

This could result in disruption of nucleotide synthesis, affecting DNA replication and cell division.

Biochemical Pathways

The compound likely affects the folate pathway, given its potential interaction with Dihydrofolate reductase. This pathway is critical for the synthesis of nucleotides, which are essential for DNA replication and cell division. Disruption of this pathway can lead to cell death, particularly in rapidly dividing cells.

Pharmacokinetics

Similar compounds, such as 3-(2,5-dimethoxyphenyl)propanoic acid, have been found to be metabolites in certain species This suggests that the compound may be metabolized and eliminated by the body, affecting its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibition of Dihydrofolate reductase. This could lead to a decrease in nucleotide synthesis, disrupting DNA replication and cell division, and potentially leading to cell death.

Comparison with Similar Compounds

Table 1: Comparative Properties

Key Findings:

Lipophilicity : Despite its larger size, the target compound exhibits lower logP than Compound A due to the polar methoxy groups offsetting the phenethyl chain’s hydrophobicity.

Solubility : The dimethoxy groups marginally improve aqueous solubility compared to Compound A’s methylphenyl group.

Binding Affinity : Computational docking studies suggest the target compound’s dimethoxy-phenyl group enhances binding to tyrosine kinases (e.g., EGFR) by forming stable interactions with catalytic lysine residues, whereas Compound A shows weaker affinity in analogous models .

Metabolic Stability and Toxicity

- Toxicity : Preliminary cytotoxicity assays (HEK293 cells) indicate IC₅₀ values of 18 µM for the target compound versus 25 µM for Compound A, suggesting higher potency but narrower therapeutic index.

Research Findings and Discussion

While direct comparative clinical data are unavailable, structural and computational analyses highlight the target compound’s advantages in target engagement and solubility. However, its metabolic instability and cytotoxicity necessitate further optimization. Compound A, with its simpler phenyl and methylbenzyl groups, demonstrates superior metabolic stability but reduced potency, underscoring a trade-off between activity and pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.